molecular formula C23H18N2O4S B11581081 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11581081
M. Wt: 418.5 g/mol
InChI Key: GYORGXFHFVLYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole ring, a chromeno-pyrrole core, and various functional groups that contribute to its reactivity and biological activity. The molecular formula is C20H20N2O4SC_{20}H_{20}N_2O_4S, and its molecular weight is approximately 372.45 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Its thiazole moiety is known for enhancing bioactivity through enzyme inhibition and receptor modulation. Specifically, the compound may act on:

  • Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could modulate receptor activity affecting signal transduction pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • MOLT4 Cell Line : The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against several bacterial strains:

  • Gram-positive Bacteria : Exhibited moderate activity against strains such as Staphylococcus aureus.
  • Gram-negative Bacteria : Limited effectiveness was noted against certain strains; however, modifications to the chemical structure may enhance efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with thiazole and chromene structures:

  • Anticancer Studies :
    • A study focusing on chromene derivatives reported significant tumor growth inhibition in animal models when treated with compounds similar to the one .
    • Another research highlighted that structural modifications in chromene derivatives could lead to enhanced anticancer activities .
  • Antimicrobial Studies :
    • Research on thiazole-containing compounds showed promising results against drug-resistant pathogens, suggesting a potential for developing new antimicrobial agents .

Data Table: Biological Activity Overview

Activity TypeCell Line/PathogenObserved EffectReference
AnticancerMOLT4IC50 < 10 µM
AntimicrobialStaphylococcus aureusModerate activity
AntimicrobialEscherichia coliLimited effectiveness

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18N2O4S/c1-11-4-9-17-16(10-11)20(27)18-19(14-5-7-15(26)8-6-14)25(22(28)21(18)29-17)23-24-12(2)13(3)30-23/h4-10,19,26H,1-3H3

InChI Key

GYORGXFHFVLYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=C(C=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.